molecular formula C17H15ClN6O4 B11479351 N-[2-({[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide

N-[2-({[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide

Cat. No.: B11479351
M. Wt: 402.8 g/mol
InChI Key: WYEJHADJUOIKRI-UHFFFAOYSA-N
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Description

N-[2-({[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring, an oxadiazole ring, and a chlorinated methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the chlorinated methoxyphenyl group via electrophilic aromatic substitution. The final step involves coupling the pyrazine ring with the oxadiazole derivative under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, reducing costs and improving scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes

Scientific Research Applications

N-[2-({[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-({[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. Alternatively, it could interact with a receptor, triggering a signaling cascade that alters cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-[2-({[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide: shares structural similarities with other oxadiazole and pyrazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of versatility and efficacy.

Properties

Molecular Formula

C17H15ClN6O4

Molecular Weight

402.8 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-N-[2-(pyrazine-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H15ClN6O4/c1-27-13-3-2-10(18)8-11(13)14-23-17(28-24-14)16(26)22-7-6-21-15(25)12-9-19-4-5-20-12/h2-5,8-9H,6-7H2,1H3,(H,21,25)(H,22,26)

InChI Key

WYEJHADJUOIKRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C(=O)NCCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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